3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidoindole core, a benzyl group, and fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidoindole core, the introduction of the benzyl groups, and the addition of the fluorine atoms. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidoindole core suggests that this compound could have a planar structure, while the benzyl and fluorine groups could add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the pyrimidoindole core might undergo reactions with nucleophiles or electrophiles, while the benzyl groups could be involved in reactions with bases or acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect the compound’s reactivity and stability, while the pyrimidoindole core could influence its color and solubility .Scientific Research Applications
Molecular Structure and Drug Discovery
Research on compounds structurally related to 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one has focused on their molecular structure and potential as drug candidates. For instance, the compound 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was synthesized and analyzed for its structure and potential as a new inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro (Ivashchenko et al., 2019).
Anticancer and Antiviral Properties
Compounds with similar chemical structures have been explored for their anticancer and antiviral properties. Some analogs of related compounds have shown potent growth inhibition against melanoma and ovarian cancer cells, while others have been identified as highly potent anti-proliferative compounds against ovarian, renal, and breast cancer cell lines (Penthala et al., 2011). Moreover, certain derivatives have demonstrated picomolar activity against wild-type HIV-1 and clinically relevant HIV-1 mutants, revealing their potential as anti-HIV agents (Rotili et al., 2014).
Organic Synthesis and Characterization
Studies have also focused on the organic synthesis and characterization of similar compounds, examining their potential in various scientific applications. For instance, research on pyrimido[4,5-b][1,6]naphthyridine derivatives and related heterocyclic compounds has revealed the potential of these compounds in biomedical screening and as building blocks in organic synthesis (Han et al., 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, the compound could be harmful or toxic if ingested, inhaled, or in contact with skin .
Future Directions
Properties
IUPAC Name |
3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-20-11-18(27)7-6-16(20)13-30-21-9-8-17(26)10-19(21)22-23(30)24(31)29(14-28-22)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKRHCDMPKMLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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